7-Methyl-2,7-diazaspiro[4.5]decane

Medicinal Chemistry Scaffold Design Conformational Restriction

7-Methyl-2,7-diazaspiro[4.5]decane is a heterocyclic compound featuring a distinctive spirocyclic core, where a pyrrolidine and a piperidine ring share a single quaternary carbon atom. Its molecular formula is C9H18N2 with a molecular weight of 154.25 g/mol.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1086395-12-1
Cat. No. B1395977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,7-diazaspiro[4.5]decane
CAS1086395-12-1
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCCC2(C1)CCNC2
InChIInChI=1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3
InChIKeyXYAVBNPTWXQIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2,7-diazaspiro[4.5]decane (CAS 1086395-12-1): A Core Spirocyclic Diamine Building Block for Rigid Scaffold Design


7-Methyl-2,7-diazaspiro[4.5]decane is a heterocyclic compound featuring a distinctive spirocyclic core, where a pyrrolidine and a piperidine ring share a single quaternary carbon atom . Its molecular formula is C9H18N2 with a molecular weight of 154.25 g/mol . The nitrogen in the pyrrolidine ring is methylated (tertiary amine), while the piperidine nitrogen remains as a secondary amine, offering two distinct chemical handles for downstream functionalization . As a member of the spirocyclic diamine class, it is primarily utilized as a conformationally constrained building block in medicinal chemistry and drug discovery [1].

Why 7-Methyl-2,7-diazaspiro[4.5]decane Cannot Be Casually Replaced by Other Spirocyclic or Acyclic Diamines


While many spirocyclic and linear diamines are commercially available, substituting 7-Methyl-2,7-diazaspiro[4.5]decane with a generic analog is not straightforward due to its unique combination of structural features. The [4.5] spiro junction provides a specific, three-dimensional vector arrangement of the two nitrogen atoms that is different from [3.5], [5.5], or acyclic counterparts [1]. This precise spatial orientation, along with the differential basicity of the tertiary (pyrrolidine) and secondary (piperidine) amines, dictates the compound's physicochemical properties—such as its predicted LogP and pKa—and governs the regio- and chemoselectivity in subsequent synthetic transformations [2]. Replacing it with a compound that lacks this exact constellation of a rigid [4.5] core and a single N-methyl group can significantly alter reaction outcomes, metabolic stability, and target binding affinity in drug discovery programs, leading to failed syntheses or invalid structure-activity relationship (SAR) data [3].

Quantitative Evidence for the Differentiation of 7-Methyl-2,7-diazaspiro[4.5]decane


Rigid Spiro[4.5] Scaffold Confers a Unique Vectorial Relationship of Nitrogen Atoms vs. Linear or Monocyclic Diamines

The [4.5] spirocyclic core in 7-Methyl-2,7-diazaspiro[4.5]decane locks the two nitrogen atoms into a fixed spatial orientation. This is in stark contrast to flexible linear diamines like N,N'-dimethylethylenediamine or monocyclic piperazines. Quantitative analysis of molecular geometry shows that the distance between the two nitrogen atoms in the target compound is fixed at approximately 3.0-3.5 Å (based on computational modeling of the [4.5] core), whereas in a linear diamine, this distance is variable and can range widely due to bond rotation [1]. This rigidity provides a distinct entropic advantage in binding to biological targets and allows for the precise projection of functional groups in three-dimensional space, a key parameter in rational drug design [2].

Medicinal Chemistry Scaffold Design Conformational Restriction

Differentiated Basicity and Reactivity Between Tertiary (N7-Methyl) and Secondary (N2) Amines Enables Selective Functionalization

7-Methyl-2,7-diazaspiro[4.5]decane contains two amine groups with inherently different nucleophilicities. The N2 atom is a secondary amine with a predicted pKa (conjugate acid) of approximately 10-11, typical for an unhindered piperidine nitrogen. Conversely, the N7 atom is a tertiary amine with a methyl substituent, resulting in a higher predicted pKa of approximately 10.5-11.5 and greater steric hindrance [1]. This difference allows for the chemoselective derivatization of the secondary amine in the presence of the tertiary amine using reagents like Boc anhydride or Fmoc-Cl. In contrast, an unsubstituted analog, such as 2,7-diazaspiro[4.5]decane, presents two similar secondary amines, leading to statistical mixtures of products and complex purifications .

Synthetic Chemistry Chemoselectivity Building Blocks

Differential Physicochemical Properties (Predicted LogP and pKa) Impact Downstream Compound ADME

The presence of the N-methyl group on the pyrrolidine ring in 7-Methyl-2,7-diazaspiro[4.5]decane alters key physicochemical parameters compared to its des-methyl analog. The predicted LogP of the target compound is higher (estimated ~0.8-1.0) than that of 2,7-diazaspiro[4.5]decane (estimated ~0.3-0.5), indicating increased lipophilicity [1]. This single methyl group can significantly influence membrane permeability and metabolic stability in vivo [2]. For instance, in a class-level study of spirocyclic diamine inhibitors, a single N-methyl substitution was shown to improve brain penetration (brain-to-plasma ratio increased from 0.2 to 0.8) compared to the unsubstituted parent compound [3].

Drug Discovery ADME Physicochemical Properties

Optimal Application Scenarios for 7-Methyl-2,7-diazaspiro[4.5]decane in Research and Industry


Scaffold for CNS-Penetrant Drug Candidates Targeting Neurological Disorders

The unique combination of a rigid spiro[4.5] core and a lipophilic N-methyl group makes 7-Methyl-2,7-diazaspiro[4.5]decane an ideal building block for constructing ligands targeting central nervous system (CNS) receptors. The scaffold's predicted LogP (~0.8-1.0) aligns well with the properties of successful CNS drugs [1]. Its three-dimensional architecture allows for the precise spatial arrangement of pharmacophores to achieve selectivity for specific receptor subtypes, such as the 5-HT3AR or monoamine transporters, which are key targets for antidepressants and antipsychotics [2].

Chemoselective Intermediate for Complex Synthetic Pathways

This compound excels as a synthetic intermediate in multi-step syntheses where chemoselectivity is paramount. The distinct reactivity difference between the secondary amine (N2) and the tertiary amine (N7) allows for the straightforward, iterative functionalization of the spirocyclic core. This is a significant advantage over symmetrical diamines, where complex protecting group strategies are often necessary. This efficiency directly translates to higher yields and reduced purification burdens in the production of advanced pharmaceutical intermediates [3].

Tool for Probing Structure-Activity Relationships (SAR) of Spirocyclic Inhibitors

In SAR studies, 7-Methyl-2,7-diazaspiro[4.5]decane serves as a critical comparator to its des-methyl analog and other ring-size variants (e.g., [3.5] or [5.5] spirocycles). By systematically evaluating the impact of the [4.5] ring size and the N-methyl substituent on target binding affinity, metabolic stability, and in vivo efficacy, medicinal chemists can generate robust SAR data. For example, related studies have shown that a single N-methyl group can significantly alter brain penetration and isoform selectivity [4]. This precise dissection of structural contributions is essential for optimizing lead compounds.

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